molecular formula C4H5F3O2 B15316208 2,2,2-Trifluoroethoxyacetaldehyde

2,2,2-Trifluoroethoxyacetaldehyde

Cat. No.: B15316208
M. Wt: 142.08 g/mol
InChI Key: KOUIXWFSBUVCEK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethoxyacetaldehyde is an aldehyde derivative featuring a trifluoroethoxy (–OCH₂CF₃) substituent. This electron-withdrawing group significantly influences its physicochemical properties, including reactivity, stability, and solubility. Such compounds are often employed as intermediates in pharmaceuticals, agrochemicals, and organic synthesis due to fluorine’s ability to enhance metabolic stability and lipophilicity .

Properties

Molecular Formula

C4H5F3O2

Molecular Weight

142.08 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)acetaldehyde

InChI

InChI=1S/C4H5F3O2/c5-4(6,7)3-9-2-1-8/h1H,2-3H2

InChI Key

KOUIXWFSBUVCEK-UHFFFAOYSA-N

Canonical SMILES

C(C=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2,2-Trifluoroethoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethanol with acetaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25-30°C .

Industrial Production Methods

In industrial settings, the production of 2-(2,2,2-trifluoroethoxy)acetaldehyde often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, where it undergoes the necessary chemical transformations. This method allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2,2-trifluoroethoxy)acetaldehyde exerts its effects is primarily through its reactive aldehyde group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Functional Group and Reactivity

The functional group distinguishes 2,2,2-Trifluoroethoxyacetaldehyde from analogs:

  • Aldehyde group : Enhances electrophilicity, making it highly reactive in nucleophilic additions (e.g., Grignard reactions or condensations).
  • Ester group (Ethyl 2-(2,2,2-trifluoroethoxy)acetate) : Less reactive than aldehydes but more stable under acidic/basic conditions, suitable for stepwise syntheses .
  • Carboxylic acid group ((2,2,2-Trifluoroethoxy)difluoroacetic Acid) : Exhibits acidity (pKa ~1–2) due to fluorine’s electron-withdrawing effects, enabling salt formation or coupling reactions .

Electronic and Steric Effects

  • Trifluoroethoxy (–OCH₂CF₃) : Strong electron-withdrawing effect polarizes adjacent bonds, increasing the electrophilicity of the aldehyde carbonyl. This contrasts with trifluoromethoxy (–OCF₃) in aromatic analogs (e.g., 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid), where resonance effects dominate .
  • Difluoroacetic acid moiety: The combined electron withdrawal from two fluorine atoms in (2,2,2-Trifluoroethoxy)difluoroacetic Acid amplifies acidity compared to non-fluorinated analogs .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
(2,2,2-Trifluoroethoxy)difluoroacetic Acid 152538-73-3 C₄H₃F₅O₃ 327.23 Carboxylic acid High purity (>98%), intermediate use
Ethyl 2-(2,2,2-trifluoroethoxy)acetate Not provided C₆H₉F₃O₃ 186.13 Ester Lower reactivity, used in organic synthesis
2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid 220239-67-8 Not provided Not provided Aromatic acid High structural similarity (Score: 1.00) to fluorinated aromatics
  • Molecular Weight : The carboxylic acid derivative has the highest molecular weight (327.23 g/mol) due to additional fluorine atoms .
  • Solubility: Fluorinated ethers like 2,2,2-Trifluoroethoxyacetaldehyde are typically less water-soluble than non-fluorinated analogs but exhibit improved lipid membrane permeability.

Research Findings and Industrial Relevance

  • Synthetic Utility : The trifluoroethoxy group’s electron-withdrawing nature accelerates reactions like aldol condensations in 2,2,2-Trifluoroethoxyacetaldehyde, whereas esters serve as protected forms for controlled release .
  • Pharmaceutical Potential: Fluorinated aromatic acids (e.g., 2-(Trifluoromethoxy)naphthalene-3-acetic acid) target cyclooxygenase enzymes, suggesting that aliphatic fluorinated aldehydes could be explored for anti-inflammatory applications .
  • Thermal Stability : Trifluoroethoxy compounds generally decompose at higher temperatures (>200°C), making them suitable for high-temperature reactions .

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